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Introduction
Pevikon C870, a copolymer of polyvinyl chloride and polyvinyl acetate, serves as a solid

support matrix for preparative block electrophoresis, a technique valued for its high capacity

and resolution in protein separation. Visualizing these separated proteins is a critical step for

analysis and downstream applications. This document provides detailed application notes and

protocols for staining proteins directly within Pevikon electrophoresis gels using common

chromogenic dyes: Coomassie Brilliant Blue, Amido Black, and Ponceau S.

While these staining methods are widely used for polyacrylamide gels, their application to the

Pevikon matrix requires specific considerations. The protocols provided herein are adapted for

optimal performance with Pevikon blocks.

General Considerations for Staining Proteins in
Pevikon Gels

Matrix Properties: Pevikon is a granular, inert, and non-ionic support. Its porous nature

allows for the diffusion of staining and destaining solutions. However, the rate of diffusion

and potential for non-specific binding may differ from polyacrylamide gels.

Protein Fixation: A crucial first step is the fixation of proteins within the gel matrix to prevent

their diffusion and loss during staining and destaining. This is typically achieved using acidic
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alcohol solutions.

Staining and Destaining Times: The optimal times for staining and destaining may vary

depending on the thickness of the Pevikon block, the concentration of the protein, and the

specific stain used. Empirical optimization is recommended for novel applications.

Documentation: Stained Pevikon gels should be photographed promptly as the intensity of

the stain may change over time.

Quantitative Data Summary
The following table summarizes the general quantitative characteristics of the discussed protein

stains. It is important to note that this data is primarily derived from studies using

polyacrylamide gels and membranes, as specific quantitative data for Pevikon is limited in the

available literature. The actual sensitivity in Pevikon may vary.

Staining
Method

Limit of
Detection
(LOD)

Linear
Dynamic
Range

Reversibility
Downstream
Compatibility

Coomassie

Brilliant Blue R-

250

~100 ng[1][2] Moderate No

Mass

Spectrometry

(with limitations)

[3]

Coomassie

Brilliant Blue G-

250

~30 - 100 ng[1]

[4]
Moderate No

Mass

Spectrometry[3]

Amido Black 10B ~50 ng[5][6]
Similar to

Coomassie Blue
No[7]

Protein

Sequencing[6]

Ponceau S ~200 ng[5] Narrow Yes[5]
Western Blotting,

Sequencing[5]

Experimental Protocols
Coomassie Brilliant Blue Staining
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Coomassie Brilliant Blue is a widely used anionic dye that binds non-specifically to proteins.[4]

[8] The R-250 and G-250 variants are commonly employed, with G-250 often used in colloidal

formulations for higher sensitivity.[3][9]

Materials:

Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

Coomassie Brilliant Blue R-250 Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250

in 40% (v/v) Methanol, 10% (v/v) Acetic Acid.

Destaining Solution: 20-40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.[8]

Gel Storage Solution: 7% (v/v) Acetic Acid in deionized water.

Protocol:

Fixation: Following electrophoresis, carefully remove the Pevikon gel block and immerse it

in an adequate volume of Fixing Solution. Gently agitate for at least 2 hours to overnight. For

thicker blocks, a longer fixation time is recommended.

Staining: Decant the Fixing Solution and replace it with the Coomassie Brilliant Blue R-250

Staining Solution. Ensure the gel is fully submerged. Stain for 2-4 hours with gentle agitation.

Destaining: Remove the staining solution and add Destaining Solution. Gently agitate.

Change the destaining solution every 30-60 minutes until the protein bands are clearly

visible against a clear background.

Storage: Once destained, the gel can be stored in the Gel Storage Solution at 4°C.

Amido Black Staining
Amido Black 10B is another anionic dye that provides a rapid and sensitive method for protein

detection.[10] It produces dark blue or black protein bands.

Materials:

Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
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Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 40% (v/v) Ethanol, 10% (v/v)

Acetic Acid.[7]

Destaining Solution: 40% (v/v) Ethanol, 10% (v/v) Glacial Acetic Acid.[7]

Protocol:

Fixation: Immerse the Pevikon gel block in Fixing Solution for at least 1-2 hours with gentle

agitation.

Staining: Decant the fixing solution and add the Amido Black Staining Solution. Stain for 15-

30 minutes with gentle agitation.[11]

Destaining: Remove the staining solution and add the Destaining Solution. Destain for 1-2

hours, changing the solution periodically, until the background is clear and the protein bands

are well-defined.

Washing and Storage: Rinse the gel with deionized water and store it in 7% acetic acid.

Ponceau S Staining (Reversible)
Ponceau S is a rapid, reversible stain that is particularly useful when proteins need to be

recovered from the gel for downstream applications like Western blotting or sequencing.[5] It

produces pink to red protein bands.

Materials:

Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) Acetic Acid.[12]

Destaining Solution: 5% (v/v) Acetic Acid in deionized water or deionized water alone.[5]

Elution Buffer (for protein recovery): A suitable buffer for the downstream application (e.g.,

Tris-buffered saline for Western blotting).

Protocol:

Washing: After electrophoresis, briefly wash the Pevikon gel block with deionized water to

remove buffer salts.
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Staining: Immerse the gel in Ponceau S Staining Solution for 5-15 minutes with gentle

agitation.[13]

Destaining: Decant the staining solution and wash the gel with deionized water or 5% acetic

acid until the protein bands are clearly visible against a faint background.[5][14] Avoid

prolonged washing as it can remove the stain from the proteins.

Documentation: Photograph the gel immediately.

Elution (Optional): To elute the protein, the stained band can be excised from the gel. The

stain can be removed by washing the gel piece with a mild alkaline solution (e.g., 0.1M

NaOH) followed by washes with the desired elution buffer.[14]
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Caption: General workflow for staining proteins separated by Pevikon block electrophoresis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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